molecular formula C14H12N2OS B12580256 2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- CAS No. 642084-30-8

2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)-

Cat. No.: B12580256
CAS No.: 642084-30-8
M. Wt: 256.32 g/mol
InChI Key: ZSARFUOFCBTVSL-UHFFFAOYSA-N
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Description

The compound “2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)-” is a pyridine derivative characterized by a 2-aminopyridine core substituted at the 3-position with a benzo[b]thien-3-ylmethoxy group. This structure combines the electron-rich pyridine ring with a fused heterocyclic benzo[b]thiophene moiety, which introduces steric bulk and unique electronic properties due to the sulfur atom in the thiophene ring.

Properties

CAS No.

642084-30-8

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

3-(1-benzothiophen-3-ylmethoxy)pyridin-2-amine

InChI

InChI=1S/C14H12N2OS/c15-14-12(5-3-7-16-14)17-8-10-9-18-13-6-2-1-4-11(10)13/h1-7,9H,8H2,(H2,15,16)

InChI Key

ZSARFUOFCBTVSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)COC3=C(N=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- typically involves the reaction of 2-pyridinamine with a benzo[b]thiophene derivative. One common method includes the use of a methoxy group as a linker between the two moieties. The reaction conditions often require a catalyst and a controlled environment to ensure the proper formation of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Conditions

Reaction TypeCatalyst/ReagentsSolvent/TempKey Features
Suzuki CouplingPd(PPh₃)₄THF, refluxHigh yield, functional group tolerance
Stille CouplingPd(OAc)₂DMF, 80–100°CRobust for aryl halides
Nucleophilic SubstitutionNaH/DMAPDMF, rtMild conditions, scalable

Functional Group Transformations

The compound undergoes various transformations based on its reactive sites:

  • Electrophilic Aromatic Substitution : The pyridine nitrogen and benzo[b]thienyl sulfur influence regioselectivity. For example, nitration or halogenation may occur at positions meta or para to the substituents, depending on steric and electronic effects.

  • Oxidative Dimerization : Analogous to reactions observed in thienopyridines, hypochlorite (NaOCl) may induce oxidative dimerization via cleavage of N–H bonds, forming novel macrocycles or cross-linked structures .

  • Reduction/Oxidation : The methoxy group can be oxidized to ketones or reduced to hydroxyl derivatives, altering the compound’s electronic properties.

Biological and Chemical Interactions

The compound’s heterocyclic framework enables interactions with biological targets:

  • Enzyme Inhibition : Structural similarity to known kinase inhibitors (e.g., Pim kinase inhibitors in related heterocycles) suggests potential for modulating enzymatic activity .

  • Receptor Binding : The aromatic substituents may facilitate hydrogen bonding or π–π interactions with protein pockets, as observed in analogous pyridine-based ligands.

  • Thermal Stability : Synthesis protocols often require characterization of thermally stable intermediates, critical for applications in drug discovery .

Analytical Characterization

TechniqueKey ObservationsReferences
NMR Hydrogen environments (e.g., pyridine NH, benzo[b]thienyl protons)
IR Spectroscopy C=O stretching (if oxidized), C-O bonds
Mass Spectrometry Molecular ion peak at m/z 294.0

Related Reaction Pathways

  • Cyclization : Analogous to benzo[b]thienopyrimidinone synthesis, where thieno rings undergo ring expansion under basic conditions .

  • Coupling with Bioactive Groups : Substitution with alkylthio or aryl groups via nucleophilic aromatic substitution, enhancing biological activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-Pyridinamine, particularly those with benzo[b]thien moieties. Research indicates that derivatives of benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles exhibit notable antiproliferative activity against various cancer cell lines.

Case Study: Antitumor Activity Evaluation

A study evaluated the antitumor activity of amino-substituted derivatives on human breast cancer cells using both 2D and 3D assays. The results showed that the structure and position of amino chains significantly influenced the anticancer efficacy. Tetracyclic derivatives were particularly effective against SK-BR-3 cells, while pentacyclic derivatives showed pronounced activity against T-47D cells .

Compound TypeActive AgainstCell LineActivity Level
Tetracyclic DerivativesSK-BR-3Human Breast CancerHigh
Pentacyclic DerivativesT-47DHuman Breast CancerModerate

Antimycobacterial Properties

Compounds similar to 2-Pyridinamine have been investigated for their activity against Mycobacterium tuberculosis. A series of derivatives demonstrated significant in vitro activity, with some compounds achieving minimal inhibitory concentrations (MIC) in the low micromolar range.

Case Study: SAR Analysis

A structure-activity relationship (SAR) analysis identified that compounds with specific substitutions on the phenyl group exhibited enhanced activity against Mycobacterium tuberculosis. The most active compounds featured fluoro substituents at C2 and methoxy groups at C3 .

Compound IDC2 SubstituentC3 SubstituentMIC (μM)
1FluoroMethoxy0.63
2MethylMethoxy1.26

Kinase Inhibition

The compound's structural features suggest potential as a kinase inhibitor, particularly targeting pathways involved in cancer progression and other diseases. Inhibitors derived from similar structures have shown efficacy against kinases such as PDK1 and FGFR3, which are implicated in various cancers and inflammatory diseases .

Potential Applications

  • Cancer Treatment : Inhibition of kinases involved in tumor growth.
  • Autoimmune Diseases : Targeting FGFR3 for conditions like rheumatoid arthritis and multiple sclerosis.

Mechanism of Action Studies

Research into the mechanisms by which these compounds exert their effects has revealed insights into their interactions with biological targets. For instance, studies on palmitoylation inhibition have shown that certain derivatives can effectively reduce enzyme activity associated with cancer cell proliferation .

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects through modulation of enzyme activity and receptor binding. The exact molecular targets and pathways involved are subjects of active research.

Comparison with Similar Compounds

Table 1: Substituent-Driven Properties of Pyridine Derivatives

Compound Name Substituent Key Features Potential Implications
2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- Benzo[b]thien-3-ylmethoxy Sulfur-containing fused ring; high steric bulk Enhanced π-π stacking; redox activity
3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine Benzyloxy/ethoxy Oxygen-rich, flexible chains Improved solubility; lower steric hindrance
Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Phenyl, thioxo group Planar pyrimidine core with sulfur Hydrogen bonding; enzyme inhibition
  • Steric Considerations : The fused benzo[b]thiophene moiety creates greater steric hindrance than simpler substituents like methoxy or ethoxy groups, which may influence binding affinity in biological systems .

Functional and Application-Based Differences

  • Biological Activity : Pyrimidine derivatives with thioxo groups (as in ) exhibit enzyme inhibition properties, whereas the target compound’s benzo[b]thiophene group may favor interactions with hydrophobic enzyme pockets .
  • Material Science : Compounds with benzyloxy/ethoxy chains () are more suited for solubility-driven applications, while the rigid benzo[b]thiophene group in the target compound could enhance thermal stability in polymers .

Biological Activity

2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C13H12N2OS
  • Molecular Weight : 244.31 g/mol

The presence of the pyridine and benzo[b]thienyl moieties contributes to its pharmacological properties, including interactions with various biological targets.

Anticancer Activity

Recent studies have shown that compounds similar to 2-Pyridinamine, particularly those derived from thieno[2,3-b]pyridine, exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro assays demonstrated that related compounds significantly inhibited the growth of triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). The cytotoxic effect was observed at nanomolar concentrations, with IC50 values indicating potent activity against these cell lines .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1MDA-MB-2310.05Induces apoptosis via glycolysis pathway
Compound 1MCF-72.5Alters glycosphingolipid expression

The mechanism involves the modulation of glycolysis and inositol metabolism, leading to apoptosis in cancer cells. Additionally, the compound's ability to affect cancer stem cells (CSCs) was noted, which is crucial for preventing tumor recurrence and metastasis .

Neuropharmacological Effects

The compound also shows promise as a modulator of histamine receptors. Research indicates that it can selectively influence the histamine H3 receptor, which is implicated in various neurological disorders:

  • Potential Applications : The modulation of H3 receptors could be beneficial in treating conditions such as depression, cognitive deficits, and insomnia. This is particularly relevant given the role of histamine in neurotransmission and its impact on cognitive functions .

Antibacterial Activity

In addition to its anticancer and neuropharmacological effects, there are indications that compounds with similar structures exhibit antibacterial properties. For example:

  • Antibacterial Studies : Compounds derived from pyridine derivatives were evaluated for their antibacterial activity against Gram-positive bacteria. Some showed effectiveness comparable to established antibiotics like linezolid .
CompoundTarget BacteriaMIC (µg/ml)Biofilm Inhibition
Compound 21dStreptococcus pneumoniae0.5Significant

These findings suggest a multifaceted biological activity profile for compounds related to 2-Pyridinamine.

Q & A

What are the synthetic challenges in constructing the benzo[b]thiophene moiety for this compound?

The benzo[b]thiophene core requires precise regioselective synthesis due to its fused aromatic system. A validated method involves aryne intermediates reacting with alkynyl sulfides (e.g., via o-silylaryl triflates and CuI/xantphos catalysis). Key challenges include:

  • Regioselectivity control : Substituents on the aryne precursor (e.g., 3-fluoro, 3-bromo) influence nucleophilic attack by sulfur, directing C–S bond formation .
  • Functional group compatibility : Alkynyl sulfides with latent groups (e.g., THP-protected hydroxymethyl) must withstand reaction conditions (110°C in 1,4-dioxane with CsF) .
  • Post-synthetic modifications : C2/C3 functionalization (e.g., sulfonylation, iodination) requires careful optimization to avoid side reactions .

How can computational modeling aid in predicting the reactivity of the pyridinamine core?

The pyridinamine nitrogen’s basicity and lone pair availability influence its reactivity. Methods include:

  • DFT calculations : To map nucleophilic/electrophilic sites, particularly at the 3-(benzo[b]thienylmethoxy) substituent.
  • Hammett σ constants : Correlate substituent effects (e.g., methoxy vs. bromo) on reaction rates in SNAr or cross-coupling reactions .
  • Docking studies : Predict interactions with biological targets (e.g., kinases) by analyzing steric clashes and hydrogen-bonding patterns .

What spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

  • NMR : ¹H/¹³C NMR distinguishes regioisomers (e.g., C2 vs. C3 substitution) via coupling constants and NOE correlations. For example, the benzo[b]thiophene proton signals appear at δ 6.8–7.5 ppm .
  • HRMS : Confirms molecular formulas, especially for halogenated derivatives (e.g., bromo or iodo adducts) .
  • X-ray crystallography : Resolves absolute stereochemistry in chiral derivatives (e.g., THP-protected intermediates) .

How do competing reaction pathways affect yields in multi-step syntheses?

Common pitfalls include:

  • Over-functionalization : Competitive C2 and C3 electrophilic substitutions during aryne trapping, leading to mixtures (e.g., 4-methoxybenzyne yields ~1:1 regioisomers) .
  • Oxidative side reactions : Benzo[b]thiophene sulfides may undergo unintended S-oxidation under acidic or peroxide-rich conditions .
  • Migration artifacts : Ethyl ester groups in intermediates (e.g., 5c) may migrate during C–C bond cleavage steps, requiring low-temperature control .

What strategies optimize biological activity screening for this compound class?

  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., replace methoxy with ethoxy or halogens) to probe electronic effects on target binding .
  • Metabolic stability assays : Assess cytochrome P450 interactions using liver microsomes, focusing on demethylation of the 3-methoxy group .
  • Selectivity profiling : Screen against kinase panels to identify off-target effects linked to the pyridinamine scaffold .

How can contradictory data on regioselectivity in aryne reactions be reconciled?

Discrepancies arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., F, Br) at the aryne’s 3-position enhance sulfur’s nucleophilic attack at C1, while methoxy groups reduce selectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor zwitterionic intermediates, altering regiochemical outcomes compared to 1,4-dioxane .
  • Catalyst loading : Excess CuI/xantphos may promote side reactions (e.g., alkyne homocoupling), requiring stoichiometric optimization .

What are the limitations of current synthetic methods for scaling to gram-scale production?

  • Cost of reagents : o-Silylaryl triflates and alkynyl sulfides require multi-step syntheses, increasing material costs .
  • Purification challenges : Multi-substituted benzo[b]thiophenes often require HPLC for separation, limiting throughput .
  • Catalyst recovery : Homogeneous catalysts (e.g., CuI) are difficult to recycle, necessitating alternative heterogeneous systems .

How can C–H activation strategies streamline functionalization of the pyridinamine core?

  • Directed ortho-metalation : Use directing groups (e.g., amides) to install substituents at the pyridine’s 4-position .
  • Photoredox catalysis : Enable sp³ C–H bond activation for alkylation or arylation under mild conditions .
  • Electrochemical methods : Oxidize the pyridinamine nitrogen to generate reactive intermediates for cross-dehydrogenative couplings .

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